molecular formula C20H21ClN2O5 B12177597 N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12177597
M. Wt: 404.8 g/mol
InChI Key: ASSPPMQSXYBXJZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group with a chlorine and hydroxyl substituent, and a methoxyphenoxyethyl side chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-chloro-2-hydroxyphenyl derivative, followed by the introduction of the pyrrolidine ring and the methoxyphenoxyethyl side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide include:

  • N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide
  • N-[(5-chloro-2-hydroxyphenyl)phenylmethylene]-l-alanine
  • N-[(5-chloro-2-hydroxyphenyl)phenylmethylene]-l-phenylalanine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O5/c1-27-17-4-2-3-5-18(17)28-9-8-23-12-13(10-19(23)25)20(26)22-15-11-14(21)6-7-16(15)24/h2-7,11,13,24H,8-10,12H2,1H3,(H,22,26)

InChI Key

ASSPPMQSXYBXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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